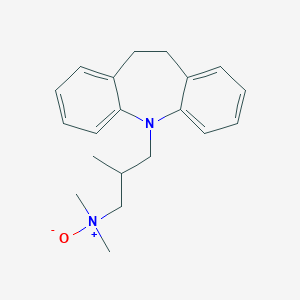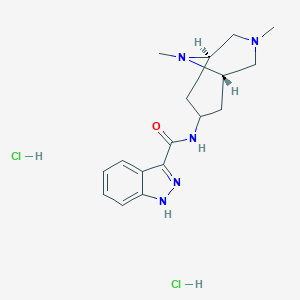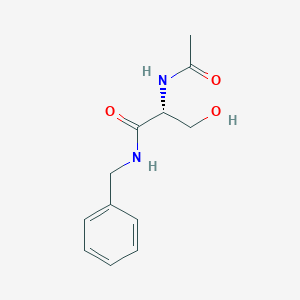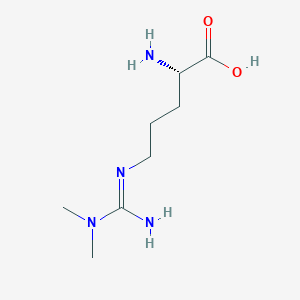
N,N-ジメチルアルギニン
概要
説明
N,N-ジメチルアルギニンは、血漿中に自然に存在する化学物質です。これは、すべての人間の細胞の細胞質における継続的なタンパク質修飾プロセスの代謝産物です。この化合物は、条件付き必須アミノ酸であるL-アルギニンと密接に関連しています。N,N-ジメチルアルギニンは、内皮および心臓血管の健康に重要な化学物質である一酸化窒素の産生において、L-アルギニンと干渉します .
科学的研究の応用
N,N-ジメチルアルギニンは、以下を含む幅広い科学研究における応用があります。
化学: これは、メチル化アルギニン誘導体の定量化のための分析化学における標準として使用されます。
生物学: これは、一酸化窒素合成とその阻害の研究において重要な役割を果たしています。
医学: N,N-ジメチルアルギニンのレベルの上昇は、心臓血管疾患と関連しており、そのような状態のバイオマーカーとなっています。
作用機序
N,N-ジメチルアルギニンは、L-アルギニンから一酸化窒素を生成する酵素である一酸化窒素合成酵素を阻害することにより、その効果を発揮します。この阻害は、一酸化窒素レベルの低下につながり、内皮機能の障害、平滑筋細胞の増殖の増加、血小板機能の障害、単球の接着の増加につながる可能性があります .
類似の化合物:
対称ジメチルアルギニン: この化合物は、アルギニンのメチル化誘導体でもあります。ただし、メチル化パターンが異なります。
NG-モノメチルアルギニン: 単一のメチル基を持つ別のメチル化アルギニン誘導体です。
独自性: N,N-ジメチルアルギニンは、非対称的なメチル化のためにユニークであり、一酸化窒素合成酵素を特異的に阻害しますが、対称ジメチルアルギニンにはこの阻害効果はありません .
生化学分析
Biochemical Properties
ADMA is an endogenous inhibitor of nitric oxide synthase . It is related to endothelial dysfunction, which plays an important role in vascular damage elicited by various cardiometabolic risk factors . It is formed by methylation of arginine residues in proteins and released after proteolysis .
Cellular Effects
ADMA interferes with the production of nitric oxide, a key chemical involved in normal endothelial function and, by extension, cardiovascular health . Elevated ADMA levels have been associated with cardiovascular disease in renal failure patients . Both homocysteine and ADMA are thought to mediate their adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .
Molecular Mechanism
ADMA, an endogenous inhibitor of nitric oxide synthase, is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .
Temporal Effects in Laboratory Settings
It is known that ADMA is a stable compound that can be measured using high-performance liquid chromatography .
Dosage Effects in Animal Models
It is known that overexpression of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme degrading ADMA, exerts protective effects in animal models .
Metabolic Pathways
ADMA is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases 1 and 2 . The methyl groups transferred to create ADMA are derived from the methyl group donor S-adenosylmethionine, an intermediate in the metabolism of homocysteine .
Transport and Distribution
The mitochondrial solute carrier SLC25A2 transports ADMA across the liposomal membrane in both directions by both unidirectional transport and exchange against arginine or lysine . The SLC25A2-mediated ADMA transport followed first-order kinetics .
Subcellular Localization
It is known that ADMA is a naturally occurring chemical found in blood plasma , suggesting that it is present in the cytoplasm of cells
準備方法
合成経路と反応条件: N,N-ジメチルアルギニンは、タンパク質中のアルギニン残基のメチル化によって合成されます。このプロセスには、S-アデノシルメチオニンをメチル供与体として使用する酵素タンパク質アルギニンメチルトランスフェラーゼが関与しています。メチル化は翻訳後に起こり、メチル化されたアルギニン残基はタンパク質分解後に放出されます .
工業生産方法: N,N-ジメチルアルギニンの工業生産には、通常、高性能液体クロマトグラフィー(HPLC)と質量分析(MS)を使用して、その定量化と精製が行われます。これらの方法は、N,N-ジメチルアルギニンを他の類似の化合物から正確に測定および分離することを保証します .
化学反応の分析
反応の種類: N,N-ジメチルアルギニンは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この反応は、N,N-ジメチルアルギニンを他の窒素含有化合物に変換することを含みます。
還元: この反応は、より単純な窒素含有化合物の形成につながる可能性があります。
置換: この反応は、ある官能基を別の官能基で置き換えることを含みます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過酸化水素などの酸化剤が含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: さまざまな求核剤を、目的の生成物に応じて使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、N,N-ジメチルアルギニンの酵素的加水分解によって生成されるシトルリンとジメチルアミンが含まれます .
類似化合物との比較
Symmetric Dimethylarginine: This compound is also a methylated derivative of arginine but differs in its methylation pattern.
NG-Monomethylarginine: Another methylated arginine derivative with a single methyl group.
Uniqueness: N,N-Dimethylarginine is unique due to its asymmetric methylation, which specifically inhibits nitric oxide synthase, whereas symmetric dimethylarginine does not have this inhibitory effect .
特性
IUPAC Name |
(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGMGEXADBMOMJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017725 | |
| Record name | Dimethyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Asymmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
30315-93-6 | |
| Record name | Asymmetric dimethylarginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30315-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylarginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-dimethylarginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01686 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dimethyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYLARGININE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Asymmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
195 - 197 °C | |
| Record name | Asymmetric dimethylarginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ADMA is an endogenous inhibitor of nitric oxide synthase (NOS) enzymes [, , ]. It competes with L-arginine, the natural substrate of NOS, for binding to the enzyme's active site []. This competitive inhibition reduces the production of nitric oxide (NO), a potent vasodilator, leading to vasoconstriction and potential endothelial dysfunction [, , ].
ANone: Molecular Formula: C6H15N4O2+ * Molecular Weight:* 175.21 g/mol
A: DDAH is an enzyme that specifically metabolizes asymmetric methylarginines, including ADMA, to citrulline [, ]. This catalytic activity regulates ADMA levels and consequently influences NO bioavailability [, ]. There are two isoforms of this enzyme, DDAH1 and DDAH2. Research suggests that single nucleotide polymorphisms (SNPs) in the DDAH1 gene may be associated with pulmonary hypertension risk in patients with bronchopulmonary dysplasia [, ].
A: Research suggests that pentadecanoic acid, 5'-methylthioadenosine (5'-MTA), ADMA, and glutamine may serve as potential biomarkers for diabetic sarcopenia []. These findings provide new insights into the pathophysiology of the disease and could potentially contribute to the development of therapeutic interventions.
A: The presence of the bacterium Eggerthella lenta in the gut microbiome of gnotobiotic mice was associated with decreased levels of ADMA in colon content []. This suggests a potential role of specific gut microbes in modulating ADMA levels and potentially influencing host health.
A: Research using a rat model suggests that chronic treatment with monoamine reuptake inhibitors (MARIs) modulates the expression of dimethylarginine dimethylaminohydrolase-1 (DDAH-1) in the hippocampus []. This modulation is part of wider proteome changes associated with potential long-term functional adaptations in the brain linked to antidepressant activity [].
A: Aberrant histone methylation, including methylation of arginine residues, has been linked to human diseases like cancer []. Understanding the enzymes and mechanisms involved in histone methylation, including the role of ADMA, is crucial for developing targeted therapies.
A: There is no direct connection between ADMA and fungal bioluminescence described in the provided research. Fungal bioluminescence involves a completely different set of molecules and mechanisms, primarily centered around the luciferin 3-hydroxyhispidin [].
ANone: The provided research does not offer specific details about the stability of ADMA under different conditions. Investigating the stability of ADMA in various biological matrices and storage conditions would be essential for research and potential clinical applications.
A: While not explicitly described, researchers likely employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to measure and characterize ADMA in biological samples [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



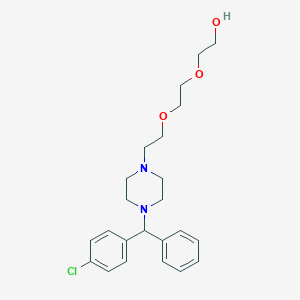

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)



